molecular formula C23H31N5O B2388321 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one CAS No. 898406-34-3

4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one

Katalognummer: B2388321
CAS-Nummer: 898406-34-3
Molekulargewicht: 393.535
InChI-Schlüssel: NUKIIHJWFGBSSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a synthetic organic compound that functions as a cellulose biosynthesis inhibitor (CBI), positioning it as a critical tool for investigating plant cell wall formation and dynamics . This compound is a structural analog of the well-characterized CBI P4B (2-phenyl-1-[4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl]butan-1-one), which has been shown to potently inhibit seedling growth and reduce crystalline cellulose content in Arabidopsis thaliana by 40-50% . Its primary research value lies in its unique mode of action compared to other known CBIs. While many inhibitors rapidly clear cellulose synthase complexes (CSCs) from the plasma membrane, short-term treatments with the related P4B compound specifically reduce the delivery rate of CSCs to the plasma membrane, decreasing their density at the cell surface without immediately halting their motility or causing accumulation in Golgi-derived vesicles . Furthermore, this class of compounds exhibits secondary effects on cortical microtubule dynamics, causing reorientation from transverse to oblique alignment and decreasing plus-end growth rates . This dual impact on both CSC trafficking and the cytoskeleton provides researchers with a unique chemical genetic probe to dissect the complex interplay between cellulose synthesis, secretory pathways, and microtubule guidance in plant cells. At longer timescales, treatment leads to classic CBI responses, including decreased CSC velocity, ectopic deposition of lignin and callose, and the development of abnormal cell wall architecture that compromises expansion capability . The specificity of its action is supported by resistance conferred by specific mutations in the CESA3 cellulose synthase catalytic subunit, suggesting a targeted mechanism potentially involving this essential component of the CSC . This product is intended solely for non-human research applications and is a valuable resource for those working in agricultural biotechnology, plant physiology, and cell wall biology. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

4-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c29-23(11-7-10-20-8-3-1-4-9-20)28-18-16-27(17-19-28)22-13-12-21(24-25-22)26-14-5-2-6-15-26/h1,3-4,8-9,12-13H,2,5-7,10-11,14-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKIIHJWFGBSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Halogenation of Pyridazine

The synthesis begins with functionalizing pyridazine at the 3- and 6-positions. A common precursor is 3,6-dichloropyridazine, which allows selective substitution.

Preparation of the Piperazine-Butanone Chain

Alkylation of Piperazine

4-Phenylbutan-1-one is functionalized with a leaving group (e.g., bromide) and reacted with piperazine to form 1-(4-phenylbutanoyl)piperazine.

Step 2: Synthesis of 4-Phenylbutanoyl Chloride
4-Phenylbutan-1-one is treated with oxalyl chloride to form the corresponding acyl chloride:

$$
\text{C}{10}\text{H}{12}\text{O} + \text{Cl}2\text{C}2\text{O}2 \rightarrow \text{C}{10}\text{H}{11}\text{ClO} + \text{CO}2 + \text{HCl}
$$

Step 3: Acylation of Piperazine
The acyl chloride reacts with piperazine in dichloromethane (DCM) with triethylamine as a base:

$$
\text{C}{10}\text{H}{11}\text{ClO} + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{Et}3\text{N}} \text{C}{14}\text{H}{19}\text{N}_2\text{O} + \text{HCl}
$$

Yield : ~80–85%.

Coupling of Fragments

Nucleophilic Aromatic Substitution

The 3-chloro-6-(piperidin-1-yl)pyridazine reacts with 1-(4-phenylbutanoyl)piperazine under basic conditions:

$$
\text{C}9\text{H}{11}\text{ClN}4 + \text{C}{14}\text{H}{19}\text{N}2\text{O} \xrightarrow{\text{K}2\text{CO}3} \text{C}{23}\text{H}{30}\text{N}_6\text{O} + \text{KCl}
$$

Conditions :

  • Solvent: DMF or N-methyl-2-pyrrolidone (NMP).
  • Temperature: 120°C, 24 hours.
  • Yield: ~60–70%.

Microwave-Assisted Coupling

Recent methods employ microwave irradiation to accelerate the reaction:

  • Temperature: 150°C.
  • Time: 30 minutes.
  • Yield: ~75%.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluted with gradients of methanol in ethyl acetate (2–20% MeOH/EtOAc).
  • HPLC : For analytical purity >95%.

Spectroscopic Data

  • $$^1$$H NMR (DMSO-$$d6$$) : δ 7.67 (d, $$J = 9.6$$ Hz, pyridazine-H), 3.59–3.52 (m, piperazine-H), 1.38 (s, butanone-CH$$2$$).
  • Mass Spectrometry : $$m/z = 402.502$$ [M + H]$$^+$$.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%)
Classical Substitution K$$2$$CO$$3$$, DMF, 24h 60–70 90–92
Microwave-Assisted NMP, 150°C, 30min 75 95–97
Buchwald-Hartwig Pd(OAc)$$_2$$, Xantphos, 8h 70–75 93–95

Microwave-assisted synthesis offers superior efficiency, while classical methods remain cost-effective for large-scale production.

Challenges and Optimization

  • Regioselectivity : Competing reactions at pyridazine positions 3 and 6 require careful control of stoichiometry.
  • Solubility : Polar aprotic solvents (e.g., NMP) enhance intermediate solubility.
  • Catalyst Loading : Reducing Pd(OAc)$$_2$$ to 2 mol% maintains yield while lowering costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's structure consists of a piperazine ring fused with a pyridazine moiety, which is significant for its biological activity. The presence of the phenyl and piperidinyl groups enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Anticancer Activity

Research indicates that derivatives of the compound exhibit anticancer properties. For instance, Mannich bases related to this structure have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. Studies suggest that modifications in the piperazine and phenyl rings can significantly influence cytotoxicity, with certain substitutions leading to enhanced activity against these cancer types .

Antidepressant Effects

The compound's structural features suggest potential activity as an antidepressant. Compounds containing piperazine and pyridine derivatives have been linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation can lead to improved mood and anxiety reduction, making it a candidate for further exploration in treating depression .

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of compounds similar to 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one. Studies have highlighted the effectiveness of piperazine derivatives against various bacterial strains, indicating potential use in developing new antibiotics .

Case Studies and Research Findings

StudyFindings
PMC7115492Mannich bases derived from similar structures showed reduced cytotoxicity against cancer cells but highlighted specific substitutions that increased potency .
PMC4468636Investigation into allosteric modulation revealed that compounds with piperazine scaffolds could influence receptor activity, suggesting broader implications in neuropharmacology .
ResearchGateEvaluation of fused tricyclic heterocycles indicated that modifications in the piperazine structure led to diverse receptor interactions, enhancing their therapeutic potential .

Wirkmechanismus

The mechanism of action of 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cellulose biosynthesis by targeting the cellulose synthase catalytic subunit gene CESA3 . This inhibition affects the delivery and dynamics of cellulose synthase complexes in the plasma membrane, leading to reduced cellulose synthesis and altered microtubule dynamics.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Comparison with P4B (2-phenyl-1-[4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl]butan-1-one)

  • Structural Differences: The target compound features a phenyl group at the 4-position of the butanone backbone, whereas P4B has a phenyl group at the 2-position .
  • Functional Implications: P4B reduces crystalline cellulose content by 40–50% in Arabidopsis thaliana by targeting CESA3, a catalytic subunit of the cellulose synthase complex. Mutations in CESA3 (e.g., cesa3pbr1) confer resistance to P4B, highlighting its specificity . The positional isomerism (2- vs.

Comparison with MK69 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one)

  • Structural Differences: MK69 replaces the pyridazinyl-piperidine group with a 4-(trifluoromethyl)phenyl substituent on the piperazine ring. The butanone backbone of MK69 is substituted with a pyrazole group at the 4-position, contrasting with the phenyl group in the target compound .
  • Functional Implications: The trifluoromethyl group in MK69 enhances lipophilicity and metabolic stability, a common strategy in drug design.

Comparison with Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone)

  • Structural Differences: Compound 21 replaces the butanone backbone with a methanone group and substitutes the pyridazinyl-piperidine with a thiophene ring .
  • Functional Implications: The thiophene ring may improve aromatic stacking interactions with hydrophobic enzyme pockets, while the methanone group offers a shorter, more rigid structure compared to the butanone scaffold.

Comparative Data Table

Compound Name Key Structural Features Biological Activity/Inference Target/Mechanism
Target Compound 4-phenyl, pyridazinyl-piperazine Inferred CBI activity (based on P4B) Potential CESA3 interaction (analogous to P4B)
P4B (Renou et al., 2024) 2-phenyl, pyridazinyl-piperazine 40–50% cellulose reduction; CESA3-dependent resistance CESA3 inhibition
MK69 (Compound 5) 4-pyrazole, 4-(trifluoromethyl)phenyl-piperazine Synthetic evaluation (activity unspecified) Structural variations suggest divergent targets
Compound 21 Thiophene, methanone, 4-(trifluoromethyl)phenyl-piperazine Synthetic evaluation (activity unspecified) Thiophene and methanone groups may influence binding

Key Research Findings and Implications

Positional Isomerism: The phenyl group’s position (2 vs. 4) in the butanone backbone significantly impacts CBI activity. P4B’s 2-phenyl configuration is critical for CESA3 targeting , whereas the target compound’s 4-phenyl substitution may alter binding kinetics or efficacy.

Substituent Effects :

  • Pyridazinyl-piperidine (target compound and P4B) vs. trifluoromethylphenyl (MK69): The former may favor interactions with polar enzyme pockets, while the latter enhances lipophilicity.
  • Thiophene (Compound 21) vs. pyridazine : Thiophene’s electron-rich structure could modify aromatic interactions in target binding .

Synthetic Flexibility : The piperazine scaffold allows modular substitutions, enabling tailored pharmacokinetic or target-specific profiles .

Biologische Aktivität

Chemical Identity
The compound 4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one, with the CAS number 898406-34-3, has a molecular formula of C23H31N5O and a molecular weight of approximately 393.5251 g/mol . This compound is characterized by its complex structure, featuring multiple heterocyclic moieties which contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of compounds containing piperazine and pyridazine rings. For instance, derivatives similar to this compound have exhibited significant inhibitory effects against various bacterial strains. A study reported that certain piperazine derivatives showed promising antibacterial activity, suggesting that the piperidine and pyridazine components may enhance this effect .

Anti-tubercular Activity

In the context of anti-tubercular research, compounds designed with similar structural features have been synthesized and tested against Mycobacterium tuberculosis. Some analogs demonstrated IC90 values ranging from 3.73 to 40.32 μM, indicating a potential for further development in treating tuberculosis . The presence of the piperidine moiety is believed to play a crucial role in enhancing the bioactivity against this pathogen.

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives of piperazine exhibit low cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting that modifications to the structure can lead to compounds that are both effective and safe for human use .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR analysis. The presence of specific functional groups, such as the phenyl ring and piperidine, significantly influences the compound's interaction with biological targets. For example, the addition of electron-donating groups has been associated with increased antiproliferative activity in related compounds .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Study on Piperazine Derivatives : A series of compounds were synthesized based on piperazine and evaluated for their antibacterial properties. The results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of specific substitutions on the piperazine ring .
  • Anti-tubercular Agents : In another study focused on anti-tubercular agents, compounds with similar structural motifs were synthesized and tested against Mycobacterium tuberculosis. The findings revealed that certain derivatives had significant inhibitory effects, with IC50 values indicating their potential as therapeutic agents .

Data Table

Compound NameCAS NumberMolecular FormulaMolecular WeightActivity TypeIC50/IC90 Value
Compound A898406-34-3C23H31N5O393.5251 g/molAnti-tubercularIC90: 40.32 μM
Compound B88606C20H25N3ONot specifiedAntibacterialIC50: 2.18 μM
Compound CNot listedC21H27N5ONot specifiedCytotoxicityNon-toxic

Q & A

Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyridazine-piperazine core via nucleophilic aromatic substitution (e.g., coupling 6-chloropyridazine with piperidine under reflux in anhydrous THF) .
  • Step 2: Introduction of the phenylbutanone moiety using a Buchwald-Hartwig amination or Ullmann coupling, often requiring palladium catalysts (e.g., Pd/C or CuI) and polar aprotic solvents like DMF .
  • Critical Factors:
    • Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but may degrade heat-sensitive intermediates .
    • Solvent Choice: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates, while DMF accelerates coupling reactions .
    • Catalysts: Palladium-based catalysts yield >70% efficiency in cross-coupling steps, but residual metal contamination must be monitored via ICP-MS .

Advanced: How can researchers optimize selectivity for biological targets through structural modifications?

Methodological Answer:

  • SAR Strategies:
    • Fluorine Substitution: Introducing electron-withdrawing groups (e.g., fluorine at the phenyl ring) enhances binding affinity to serotonin receptors, as seen in analogs with 4-fluorophenyl groups .
    • Piperazine Ring Modifications: Replacing piperidine with pyrrolidine (smaller ring size) reduces off-target activity against adrenergic receptors, as demonstrated in docking studies .
    • Pyridazine Functionalization: Adding methyl groups to the pyridazine ring improves metabolic stability by sterically hindering cytochrome P450 oxidation .
  • Validation: Use radioligand binding assays (e.g., 5-HT1A_{1A} receptor) and computational modeling (AutoDock Vina) to quantify selectivity changes .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR confirms substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; phenyl protons at δ 7.2–7.5 ppm) .
    • 13^{13}C NMR identifies carbonyl groups (δ ~205 ppm for the butanone moiety) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+^+ at m/z 434.232 for C_{24H28_{28}N5_5O) .
  • HPLC-PDA: Purity assessment (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm .

Advanced: How to resolve discrepancies in biological activity data across assay platforms?

Methodological Answer:

  • Controlled Variables:
    • Assay Buffers: Use phosphate-buffered saline (pH 7.4) to mimic physiological conditions; avoid Tris buffers, which may chelate metal cofactors .
    • Cell Lines: Compare activity in HEK293 (overexpressing target receptors) vs. CHO-K1 cells to assess receptor density-dependent effects .
    • Solvent Controls: Limit DMSO to <0.1% to prevent nonspecific cytotoxicity .
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify significant variations (p < 0.05) between replicates .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and P95 respirators during powder handling to prevent inhalation .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • Storage: Store at -20°C under nitrogen to prevent oxidation; stability studies show <5% degradation over 6 months under these conditions .

Advanced: How to design a robust SAR study for this compound?

Methodological Answer:

  • Library Design: Synthesize 10–15 analogs with systematic variations (e.g., halogens, alkyl chains, heterocycles) at the phenyl and pyridazine positions .
  • Data Collection:
    • In Vitro: Measure IC50_{50} values in enzyme inhibition assays (e.g., PDE4B) using fluorescence polarization .
    • In Silico: Perform molecular dynamics simulations (AMBER) to predict binding modes and residence times .
  • Analysis: Use cluster analysis (e.g., PCA) to group compounds by activity profiles and identify key structural determinants .

Basic: How does solvent polarity affect the compound’s stability in solution?

Methodological Answer:

  • Polar Solvents (e.g., DMSO, methanol): Promote proton exchange, leading to faster degradation of the piperazine ring (t1/2_{1/2} < 7 days at 25°C) .
  • Nonpolar Solvents (e.g., chloroform, ethyl acetate): Extend stability (t1/2_{1/2} > 30 days) by reducing hydrolysis .
  • Recommendation: Prepare fresh solutions in acetonitrile for bioassays; avoid aqueous storage beyond 24 hours .

Advanced: What mechanistic insights can be gained from kinetic studies of metabolic pathways?

Methodological Answer:

  • Microsomal Incubations: Incubate with human liver microsomes (HLMs) and NADPH to identify primary metabolites via LC-MS/MS .
  • Key Findings:
    • Oxidation: The piperidine moiety undergoes CYP3A4-mediated N-dealkylation, forming a primary amine metabolite .
    • Glucuronidation: UGT1A1 conjugates the hydroxylated metabolite, detectable at m/z 510.275 .
  • Implications: Modify the piperidine ring with methyl groups to block metabolic hotspots .

Basic: What spectroscopic signatures distinguish this compound from analogs?

Methodological Answer:

  • Infrared Spectroscopy (IR):
    • Strong carbonyl stretch at 1680–1700 cm1^{-1} (butanone) .
    • Piperazine C-N stretches at 1240–1280 cm1^{-1} .
  • UV-Vis: π→π* transitions of the pyridazine ring produce absorbance maxima at 275–290 nm (ε ~12,000 M1^{-1}cm1^{-1}) .

Advanced: How to validate target engagement in vivo?

Methodological Answer:

  • Pharmacodynamic Markers: Measure cAMP levels in plasma (ELISA) after dosing in rodents; target engagement correlates with >50% cAMP reduction .
  • Imaging: Use 11^{11}C-labeled analogs for PET imaging to assess brain penetration and receptor occupancy .
  • Tissue Distribution: Quantify compound levels in brain homogenates via LC-MS/MS, normalized to plasma concentrations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.